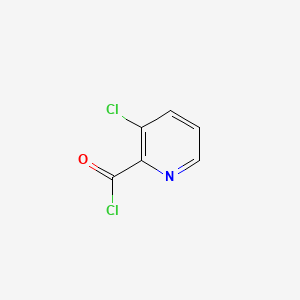

3-Chloropyridine-2-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

3-chloropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFLZRNJFHWOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664647 | |

| Record name | 3-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-02-9 | |

| Record name | 3-Chloro-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloropyridine-2-carbonyl Chloride: Technical Synthesis and Application Guide

Executive Summary

3-Chloropyridine-2-carbonyl chloride (3-chloropicolinoyl chloride) is a high-value heterocyclic electrophile essential for the synthesis of picolinamide scaffolds found in next-generation agrochemicals (e.g., Picolinafen ) and targeted therapeutics (e.g., c-Met kinase inhibitors , mGlu1 modulators ).

Unlike its stable carboxylic acid precursor, the acyl chloride is moisture-sensitive and typically generated in situ to maximize yield and minimize hydrolytic degradation. This guide provides a validated protocol for its generation, mechanistic insights into its unique reactivity profile governed by the ortho-chloro substituent, and its application in convergent synthesis.

Identity & Physicochemical Profile[1]

Due to its high reactivity and hydrolytic instability, 3-chloropyridine-2-carbonyl chloride is rarely isolated for commercial storage. It is almost exclusively synthesized from 3-chloropyridine-2-carboxylic acid immediately prior to use.

Key Compound Data

| Property | Acid Precursor | Target: Acid Chloride |

| IUPAC Name | 3-Chloropyridine-2-carboxylic acid | 3-Chloropyridine-2-carbonyl chloride |

| Common Name | 3-Chloropicolinic acid | 3-Chloropicolinoyl chloride |

| CAS Number | 57266-69-0 | Transient / In-Situ (No stable commercial CAS)* |

| Formula | C₆H₄ClNO₂ | C₆H₃Cl₂NO |

| Molecular Weight | 157.55 g/mol | 176.00 g/mol |

| Appearance | White to off-white solid | Yellow/Greenish oil or semi-solid |

| Solubility | DMSO, Methanol, dilute base | DCM, THF, Toluene, Chloroform |

| Stability | Stable at RT | Hydrolyzes rapidly in air/moisture |

*Note: While specific CAS numbers like 128073-03-0 appear in some databases for isomers or derivatives, the 3-chloro-2-carbonyl isomer is best treated as a non-isolated intermediate.

Synthetic Utility & Reactivity[1]

The 3-chloro substituent at the ortho position to the carbonyl group exerts a profound steric and electronic influence on the reactivity of this scaffold:

-

Steric Hindrance: The bulky chlorine atom protects the carbonyl carbon from nucleophilic attack more than in unsubstituted picolinoyl chloride, often requiring forcing conditions (higher heat, stronger bases) for amide coupling.

-

Electronic Activation: The electron-withdrawing nature of the pyridine ring, augmented by the chlorine, makes the carbonyl highly electrophilic once the tetrahedral intermediate is formed.

-

Regioselectivity: In nucleophilic aromatic substitution (

) reactions later in the sequence, the 3-chloro group can serve as a leaving group under specific conditions, allowing for scaffold diversification.

Visual Workflow: Activation and Coupling

The following diagram illustrates the standard workflow for generating the acid chloride and coupling it to an amine nucleophile (e.g., an aniline or benzylamine).

Caption: Synthesis workflow showing the in-situ generation of the acid chloride and subsequent amidation, including a methanol quench validation step.

Experimental Protocols

Protocol A: Generation of 3-Chloropyridine-2-carbonyl Chloride

Objective: Convert the stable acid precursor to the reactive acid chloride.

Reagents:

-

3-Chloropyridine-2-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (

) (5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.) -

Solvent: Toluene (anhydrous) or neat

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or

line). -

Addition: Suspend 3-chloropyridine-2-carboxylic acid in anhydrous toluene (approx. 5 mL per gram).

-

Activation: Add Thionyl Chloride dropwise. If using Oxalyl Chloride in DCM, add catalytic DMF (1-2 drops) to initiate the Vilsmeier-Haack-like mechanism.

-

Reaction: Heat the mixture to reflux (

) for 2–3 hours. The suspension should clear to a homogeneous yellow/green solution, indicating conversion. -

Isolation: Concentrate the solution in vacuo to remove excess

and solvent.-

Critical Step: Co-evaporate with fresh toluene (2x) to remove trace

, which can interfere with subsequent amine couplings.

-

-

Yield: The residue is the crude acid chloride, used directly in the next step.

Protocol B: Self-Validating Quality Control

Because the acid chloride cannot be analyzed by standard reverse-phase LCMS (it hydrolyzes back to the acid), use this derivatization method:

-

Take a

aliquot of the reaction mixture. -

Quench into

of anhydrous Methanol. -

Analyze via TLC or LCMS.

-

Result: You should observe the Methyl Ester peak (

relative to acid) quantitatively. If the Acid peak (

-

Applications in Drug & Agrochemical Design[5][6][7]

The 3-chloropicolinoyl motif is a "privileged structure" capable of inducing specific conformational locks in bioactive molecules.

Agrochemicals: Picolinafen Synthesis

Picolinafen (CAS 137641-05-5) is a carotenoid biosynthesis inhibitor herbicide.[1] Its synthesis relies on the coupling of 3-chloropyridine-2-carbonyl chloride (often substituted further or used as a core) with fluoroanilines.

-

Mechanism: The pyridine nitrogen and the amide oxygen form a chelate, while the 3-chloro group forces the amide bond out of planarity, optimizing fit within the phytoene desaturase enzyme pocket.

Medicinal Chemistry: Kinase & GPCR Modulators

-

c-Met Inhibitors: 3-chloropicolinamides have been identified as potent c-Met kinase inhibitors. The chlorine atom fills a hydrophobic pocket in the ATP binding site.

-

mGlu1 Modulators: In the development of Positive Allosteric Modulators (PAMs) for schizophrenia, the 3-chloro substituent was found to be essential for activity, whereas the 4-chloro isomer was inactive, highlighting the critical nature of the ortho-substitution pattern [1].

Safety & Handling

-

Corrosivity: The acid chloride releases HCl gas upon contact with moisture. All operations must be performed in a fume hood.

-

Water Reactivity: Violent reaction with water. Quench spills with dry lime or sand, never water directly.

-

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

References

-

Chemical Modulation of Mutant mGlu1 Receptors. ACS Chemical Neuroscience. (2014). Describes the synthesis of 3-chloropicolinamides as mGlu1 PAMs.

-

Synthesis of Novel Pyrazinamide Derivatives. Molecules. (2017). Comparative synthesis using chloropyridine carbonyl chlorides.

-

Picolinafen Herbicide Profile. PubChem. (2023). Details the structural role of the picolinamide core in agrochemicals.

-

3-Chloropyridine-2-carboxylic acid Product Data. Thermo Scientific. (2023). Specifications for the stable precursor.

Sources

An In-Depth Technical Guide to 3-Chloropicolinoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloropicolinoyl chloride, a reactive chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. As a bifunctional molecule, possessing both a reactive acyl chloride and a substituted pyridine ring, it serves as a versatile building block for the synthesis of complex, high-value chemical entities. This document will detail its chemical structure, molecular properties, synthesis protocols, reactivity profile, and key applications, grounded in established chemical principles and safety practices.

Core Molecular Structure and Physicochemical Properties

3-Chloropicolinoyl chloride, systematically named 3-chloro-pyridine-2-carbonyl chloride, is a derivative of 3-chloropicolinic acid. The structure features a pyridine ring substituted at the 3-position with a chlorine atom and at the 2-position with an acyl chloride group. This arrangement of functional groups dictates its chemical behavior and utility in synthesis.

The acyl chloride moiety is a highly reactive electrophilic site, susceptible to attack by a wide range of nucleophiles. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the acyl chloride and can itself be a site for further functionalization. The chlorine substituent at the 3-position further modifies the electronic properties of the ring system.

Table 1: Physicochemical Properties of 3-Chloropicolinoyl Chloride and its Precursor

| Property | 3-Chloropicolinoyl Chloride | 3-Chloropicolinic Acid (Precursor) |

| Chemical Structure |  (Illustrative) (Illustrative) |  (Illustrative) (Illustrative) |

| IUPAC Name | 3-chloropyridine-2-carbonyl chloride | 3-Chloropicolinic acid |

| Synonyms | 3-Chloro-2-picolinoyl chloride | 3-Chloro-2-pyridinecarboxylic acid |

| CAS Number | Not broadly listed; derived from precursor | 57266-69-0[1] |

| Molecular Formula | C₆H₃Cl₂NO | C₆H₄ClNO₂[1] |

| Molecular Weight | 176.00 g/mol | 157.55 g/mol [2] |

| Appearance | Expected to be a liquid or low-melting solid | Off-white crystalline solid[1] |

| Reactivity | Highly reactive, moisture-sensitive, corrosive | Stable solid |

Note: Specific physical properties like boiling and melting points for 3-Chloropicolinoyl chloride are not widely published and would be determined empirically upon synthesis.

Synthesis and Mechanism

The primary and most direct route to 3-Chloropicolinoyl chloride is through the chlorination of its parent carboxylic acid, 3-chloropicolinic acid. This is a standard organic transformation for which several chlorinating agents are effective, with thionyl chloride (SOCl₂) being one of the most common and efficient.[3][4]

The use of thionyl chloride is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[3]

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

-

Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Chloride Ion Attack: A chloride ion, either from the initial step or present in solution, attacks the carbonyl carbon.

-

Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The driving force is the formation of the highly stable gaseous byproducts, SO₂ and HCl.

A catalytic amount of a tertiary amine or dimethylformamide (DMF) can be used to accelerate the reaction.

Synthesis Workflow Diagram

Caption: Role of 3-Chloropicolinoyl chloride as a synthetic intermediate.

Safety, Handling, and Analytical Characterization

Hazard Profile and Safe Handling

As an acyl chloride, 3-Chloropicolinoyl chloride is expected to be a hazardous substance. While a specific safety data sheet is not widely available, its properties can be inferred from similar compounds like 3-chloropropionyl chloride and general acyl chloride reactivity. [5][6][7]

-

Corrosivity: Causes severe skin burns and eye damage. [5][6]* Toxicity: Harmful if swallowed and potentially fatal if inhaled. [5][6]* Reactivity: Reacts violently with water, releasing corrosive HCl gas. It is moisture-sensitive. [8]* Lachrymator: Substance which causes tearing. [9] Self-Validating Safety Protocols:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation of vapors. An eyewash station and safety shower must be readily accessible. [9]* Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory. [8] * Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton). Inspect gloves for integrity before use. [8] * Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. [8]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents. [9]* Spill Management: In case of a spill, evacuate the area. Use a non-reactive absorbent material (like sand or dry earth) to contain the spill. Do not use water. Place waste in a sealed container for disposal. [9]

-

Analytical Characterization

Quality control and characterization of synthesized 3-Chloropicolinoyl chloride are crucial.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its reactivity, direct analysis by GC can be challenging. Derivatization is a common strategy. For instance, reacting the acyl chloride with an alcohol (e.g., methanol) converts it to a more stable ester, which can then be readily analyzed by GC-MS to confirm the molecular weight and structure of the original compound. [10][11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in an anhydrous deuterated solvent (e.g., CDCl₃) would provide definitive structural confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch at a characteristic high frequency (typically >1750 cm⁻¹) is indicative of the acyl chloride functional group.

Protocol: GC-MS Analysis via Derivatization

-

Sample Preparation: In a clean, dry vial, dissolve a small, accurately weighed amount of the 3-Chloropicolinoyl chloride sample in an anhydrous solvent (e.g., dichloromethane).

-

Derivatization: Add an excess of anhydrous methanol to the vial. The reaction to form the methyl ester is typically rapid.

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Analysis: Use a suitable capillary column (e.g., a mid-polarity column like a FFAP) and a temperature program that allows for the separation of the desired methyl 3-chloropicolinate from any impurities. [10]5. Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak corresponding to the methyl ester and compare the fragmentation pattern to expected values to confirm the structure.

References

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Chloropivaloyl chloride, 98%. Retrieved from [Link]

-

Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. 625-36-5. Retrieved from [Link]

-

VanDeMark Chemical. (2021, February). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

-

Veeprho. (n.d.). 3-Chloropropionyl Chloride | CAS 625-36-5. Retrieved from [Link]

-

Laboratory Chemicals. (n.d.). 3-Chloropropionyl chloride, 95% 625-36-5 India. Retrieved from [Link]

-

Bromchem Laboratories. (n.d.). 3-Chloropropionyl Chloride | Manufacturer, Supplier from Anand. Retrieved from [Link]

-

Loba Chemie. (n.d.). 3-CHLOROPROPIONYL CHLORIDE | 625-36-5. Retrieved from [Link]

-

Chemball. (n.d.). 3-Chloropivaloyl Chloride. Retrieved from [Link]

-

Haz-Map. (n.d.). 3-Chloropropionyl chloride. Retrieved from [Link]

-

Hebei Fude Chemical Technology. (n.d.). 3-Chloropivaloyl chloride. Retrieved from [Link]

-

Patsnap. (2021, June 25). Gas chromatographic analysis method of 3-chloropropionyl chloride. Retrieved from [Link]

-

Zerong, D. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (2008). US20080228016A1 - Method for Chlorinating Alcohols.

-

ResearchGate. (2025, October 17). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Thionyl Chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of picolinic acid chloride. Retrieved from [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 267-296. [Link]

-

Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Lee, J. G., et al. (2018). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 453-460. [Link]

- Google Patents. (2008). CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid.

-

Sciencemadness.org. (2007, April 13). Easy Route to Thionyl Chloride SOCl2. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). Improving the Sensitivity of Detection of 3-chloropropane-1,2-diol (3-MCPD) using Gas Chromatography with Negative Chemical Ionisation Mass Spectrometry detection. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Chemguide. (n.d.). Amines as nucleophiles. Retrieved from [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 267-296. [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. savemyexams.com [savemyexams.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thionyl Chloride [commonorganicchemistry.com]

- 5. lobachemie.com [lobachemie.com]

- 6. vandemark.com [vandemark.com]

- 7. 3-Chloropropionyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Gas chromatographic analysis method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Chloropyridine-3-carbonyl Chloride: A Cornerstone Reagent in Synthetic Chemistry

Abstract: This technical guide provides an in-depth analysis of 2-Chloropyridine-3-carbonyl chloride, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development and agrochemical synthesis. While sometimes referred to as 3-chloro-2-pyridinecarbonyl chloride, this document will adhere to the correct IUPAC nomenclature, clarifying its structure and reactivity. We will explore its chemical identity, physicochemical properties, a validated synthesis protocol, its critical applications as a synthetic intermediate, and essential safety and handling procedures. The guide is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a comprehensive understanding for its practical application.

Core Nomenclature and Compound Identification

Accurate identification is the foundation of chemical synthesis. The compound of interest is correctly named 2-Chloropyridine-3-carbonyl chloride . The numbering of the pyridine ring assigns the highest priority to the heteroatom (Nitrogen, position 1), with substituents then numbered to give the lowest possible locants. Therefore, the chlorine atom resides at the 2-position and the carbonyl chloride moiety at the 3-position.

The molecular structure consists of a pyridine ring functionalized with these two reactive groups, making it a highly versatile electrophilic reagent.

| Identifier | Data | Source(s) |

| IUPAC Name | 2-chloropyridine-3-carbonyl chloride | [1] |

| Common Synonyms | 2-Chloronicotinoyl chloride, 2-chloro-3-pyridinecarbonyl chloride, 2-chloronicotinic acid chloride | [1][2] |

| CAS Number | 49609-84-9 | [1][3] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| InChI Key | RXTRRIFWCJEMEL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)C(=O)Cl | [1] |

Physicochemical Properties and Reactivity Profile

Understanding the physical properties and inherent chemical reactivity of a reagent is paramount for its successful application in experimental design.

Physical Data:

| Property | Value | Source(s) |

| Appearance | Low-melting solid or oil | [2] |

| Melting Point | 39-44 °C (lit.) | |

| Boiling Point | 239-243 °C (dec.) (lit.) |

Reactivity Insights:

2-Chloropyridine-3-carbonyl chloride is a potent electrophile, a characteristic dictated by its functional groups. The carbonyl carbon is rendered highly electron-deficient by the adjacent chlorine atom of the acyl chloride and further activated by the electron-withdrawing effects of both the chlorine atom and the nitrogen atom in the pyridine ring.

This pronounced electrophilicity makes it an excellent acylation agent, reacting readily with a wide range of nucleophiles (e.g., alcohols, amines, thiols) to form corresponding esters, amides, and thioesters. Its high reactivity also means it is extremely sensitive to moisture and will react violently with water to hydrolyze back to the parent carboxylic acid, liberating HCl gas.[3] This necessitates handling under anhydrous (moisture-free) conditions.

Caption: General acylation reaction of 2-Chloropyridine-3-carbonyl chloride.

Synthesis and Manufacturing Protocol

The most direct and widely employed synthesis of 2-chloropyridine-3-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 2-chloronicotinic acid.[2]

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for two key reasons. First, it is a powerful chlorinating agent for carboxylic acids. Second, the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the workup procedure immensely, as they can be easily removed from the reaction mixture, driving the reaction to completion and leaving a relatively pure product.

Caption: Workflow for the synthesis of 2-chloropyridine-3-carbonyl chloride.

Detailed Experimental Protocol: Adapted from US Patent US04871732.[2]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-chloropyridine-3-carboxylic acid (0.317 mol, 1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (120 ml) to the flask.

-

Heating: Heat the mixture to reflux and maintain for 3 hours. The reaction should be monitored for the cessation of gas evolution (SO₂ and HCl).

-

Workup and Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporation).

-

Azeotropic Removal: To ensure complete removal of residual thionyl chloride, add a dry, inert solvent like methylene chloride to the resulting oil and concentrate to dryness again. Repeat this step twice.

-

Final Product: The resulting residue is the desired product, 2-chloropyridine-3-carbonyl chloride, which can be used directly in subsequent steps without further purification. The reported yield for this procedure is approximately 99%.[2]

Applications in Medicinal and Process Chemistry

2-Chloropyridine-3-carbonyl chloride is not an end-product but a high-value intermediate. Its utility lies in its ability to introduce the 2-chloro-3-carbonylpyridine scaffold into larger, more complex molecules. This structural motif is of significant interest in medicinal chemistry. The incorporation of chlorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5]

Key Applications:

-

Pharmaceutical Synthesis: It serves as a key building block for creating novel pharmaceutical agents.[6] By reacting it with various amines or alcohols, chemists can rapidly generate libraries of amides and esters for structure-activity relationship (SAR) studies, a core process in drug discovery.[7][8]

-

Agrochemical Production: The chloropyridine core is present in numerous pesticides and herbicides. This reagent is used in the synthesis of new agrochemicals designed for crop protection.[6] For example, the related compound 3-chloro-2-hydrazinopyridine is a crucial intermediate for the insecticide Chlorantraniliprole (Rynaxypyr).[9]

-

Fine & Specialty Chemicals: Its reactivity is leveraged to produce a wide range of complex organic molecules used in materials science and other specialized fields.[6]

Caption: Role as a key intermediate in discovery chemistry workflows.

Safety, Handling, and Storage

Due to its high reactivity and corrosive nature, strict safety protocols must be followed when handling 2-chloropyridine-3-carbonyl chloride.

Hazard Identification:

| Hazard Class | GHS Classification | Source(s) |

| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage. | [3] |

| Eye Damage | Category 1: Causes serious eye damage. | [3] |

| Respiratory Irritation | STOT SE 3: May cause respiratory irritation. | [3] |

| Water Reactivity | Reacts violently with water. | [3] |

Recommended Procedures:

-

Handling: All manipulations must be conducted inside a certified chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, especially water and moisture.[3][10] The container must be kept tightly closed. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Store in a locked cabinet or area accessible only to trained personnel.[3]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[3]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

-

Conclusion

2-Chloropyridine-3-carbonyl chloride is a powerful and versatile reagent whose value is defined by its predictable and potent reactivity. For scientists in pharmaceutical and agrochemical research, it provides a reliable entry point for incorporating the biologically significant chloropyridine moiety into target molecules. While its handling requires stringent safety measures due to its corrosivity and water sensitivity, a thorough understanding of its properties and adherence to established protocols enables its safe and effective use, accelerating the discovery and development of novel chemical entities.

References

-

ResearchGate. (2012, November 13). How can we replace the chlorine atom in 3-chloro-2-carboxylic pyridine with free hydrazine hydrate group?. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774541, 2-Chloronicotinoyl chloride. Retrieved February 21, 2026, from [Link]

-

PureSynth. (n.d.). 3-Chloro-2-Pyridinecarboxylic Acid 98.0%(GC). Retrieved February 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride. Retrieved February 21, 2026, from [Link]

-

G. S. S. K. A. and others. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved February 21, 2026, from [Link]

-

Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025. Retrieved February 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved February 21, 2026, from [Link]

Sources

- 1. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 8. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to 3-Chloropicolinoyl Chloride and Nicotinoyl Chloride: A Comparative Analysis for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive comparative analysis of 3-chloropicolinoyl chloride and nicotinoyl chloride, two critical acylating agents in modern organic synthesis. While structurally similar, the presence of a chlorine substituent on the pyridine ring of 3-chloropicolinoyl chloride imparts distinct electronic properties that significantly influence its reactivity and, consequently, its applications. This guide will delve into the synthesis, chemical properties, reactivity, and diverse applications of both compounds, with a particular focus on their roles in pharmaceutical and agrochemical development. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge for the effective utilization of these versatile reagents.

Introduction: The Pyridine Acyl Chloride Scaffold

Pyridine-based acyl chlorides are a class of highly reactive organic compounds that serve as invaluable building blocks in the synthesis of a wide array of complex molecules.[1][2] Their utility stems from the presence of a highly electrophilic carbonyl carbon, making them potent acylating agents for a variety of nucleophiles, including amines, alcohols, and thiols.[3] The resulting amide, ester, and thioester linkages are fundamental in the construction of pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide focuses on two key members of this family: nicotinoyl chloride and its chlorinated analog, 3-chloropicolinoyl chloride. Nicotinoyl chloride, derived from nicotinic acid (Vitamin B3), is a cornerstone reagent for introducing the nicotinoyl moiety, a structural component of the vital coenzyme Nicotinamide Adenine Dinucleotide (NAD+).[3] 3-Chloropicolinoyl chloride, while less ubiquitous, offers a strategically modified scaffold where the electronic properties of the pyridine ring are altered by the presence of a chlorine atom. This seemingly subtle difference has profound implications for the reactivity and potential applications of the molecule.

Comparative Chemical and Physical Properties

A clear understanding of the physical and chemical properties of these two acyl chlorides is paramount for their safe handling, storage, and effective use in synthesis. The following table summarizes their key characteristics.

| Property | 3-Chloropicolinoyl Chloride | Nicotinoyl Chloride |

| Molecular Formula | C₆H₃Cl₂NO | C₆H₄ClNO |

| Molecular Weight | 175.00 g/mol | 141.56 g/mol [4] |

| Appearance | Off-white to yellow solid | Colorless to pale yellow liquid/solid[2] |

| Melting Point | Not readily available | 15-16 °C (free base)[5], 151-157 °C (hydrochloride salt) |

| Boiling Point | Not readily available | 85 °C[5] |

| Solubility | Soluble in polar organic solvents | Soluble in organic solvents like dichloromethane and ether[2] |

| CAS Number | 54332-90-0 | 10400-19-8[6] |

Note: Physical properties for 3-chloropicolinoyl chloride are not as widely documented as for nicotinoyl chloride.

Synthesis of Pyridine Acyl Chlorides

The most common and industrially scalable method for the synthesis of both 3-chloropicolinoyl chloride and nicotinoyl chloride involves the reaction of their corresponding carboxylic acids with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9]

General Synthesis Pathway

The general transformation involves the conversion of the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

Caption: General synthesis of pyridine acyl chlorides.

Experimental Protocol: Synthesis of Nicotinoyl Chloride Hydrochloride

This protocol describes a common laboratory-scale synthesis of nicotinoyl chloride hydrochloride from nicotinic acid and thionyl chloride.[7][10]

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add nicotinic acid (1.5 g).[10]

-

Carefully add thionyl chloride (1.8 ml) to the flask.[10]

-

Heat the mixture to reflux for 1.5 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.[10]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add toluene to the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[10]

-

The resulting residue is triturated with diethyl ether to precipitate the nicotinoyl chloride hydrochloride.[10]

-

Collect the solid product by filtration and dry it under vacuum.

Synthesis of 3-Chloropicolinoyl Chloride

The synthesis of 3-chloropicolinoyl chloride follows a similar principle, starting from 3-chloropicolinic acid.[11] Due to the presence of the chloro substituent, the reaction conditions may need to be optimized to ensure high conversion and purity.

A Deep Dive into Reactivity: The Electronic Influence of the 3-Chloro Substituent

The primary difference in the chemical behavior of 3-chloropicolinoyl chloride and nicotinoyl chloride lies in their reactivity, which is directly influenced by the electronic effects of the substituent on the pyridine ring.

The Electrophilicity of the Carbonyl Carbon

Acyl chlorides are highly reactive due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms attached to the carbonyl carbon.[12][13][14] This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[14]

Caption: Electrophilic nature of the carbonyl carbon in acyl chlorides.

Inductive vs. Resonance Effects of the 3-Chloro Group

The chlorine atom at the 3-position of the picolinoyl chloride ring exerts two opposing electronic effects:

-

Inductive Effect (-I): Chlorine is an electronegative atom and therefore withdraws electron density from the pyridine ring through the sigma bonds. This effect deactivates the ring towards electrophilic substitution but, more importantly in this context, it further increases the electrophilicity of the carbonyl carbon.[15]

-

Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the pyridine ring's pi system. This effect donates electron density to the ring.[15]

In the case of halogens, the inductive effect generally outweighs the resonance effect.[15] Therefore, the net effect of the 3-chloro substituent is electron-withdrawing, which is expected to make the carbonyl carbon of 3-chloropicolinoyl chloride more electrophilic and thus more reactive towards nucleophiles compared to nicotinoyl chloride.

Nucleophilic Acyl Substitution Mechanism

The reaction of both acyl chlorides with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. This is typically a two-step process involving the formation of a tetrahedral intermediate.

Caption: Mechanism of nucleophilic acyl substitution.

Given the increased electrophilicity of the carbonyl carbon in 3-chloropicolinoyl chloride, the rate of the initial nucleophilic attack is expected to be faster than that for nicotinoyl chloride.

Applications in Research and Development

Both 3-chloropicolinoyl chloride and nicotinoyl chloride are pivotal intermediates in the synthesis of a diverse range of biologically active molecules.

Nicotinoyl Chloride: A Gateway to Bioactive Molecules

Nicotinoyl chloride is extensively used in pharmaceutical and nutraceutical research.[1][4] Its ability to introduce the nicotinoyl moiety is crucial for the synthesis of:

-

Pharmaceuticals: It serves as a key intermediate in the development of drugs targeting a variety of conditions, including cardiovascular and neurological disorders.[1][4]

-

Nutraceuticals: Derivatives of nicotinic acid are explored for their potential health benefits, such as supporting cognitive function and metabolic processes.[1]

-

Agrochemicals: The nicotinoyl scaffold is present in a number of pesticides and herbicides.

-

Materials Science: It is used to functionalize polymers, enhancing their thermal stability and mechanical properties.[4]

3-Chloropicolinoyl Chloride: A Tool for Fine-Tuning Molecular Properties

The applications of 3-chloropicolinoyl chloride are predominantly found in the field of medicinal chemistry, where the introduction of a chlorine atom onto the pyridine ring can be used to:

-

Modulate Biological Activity: The chloro group can influence the binding of a molecule to its biological target through steric and electronic interactions.

-

Improve Pharmacokinetic Properties: Halogen atoms can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Serve as a Handle for Further Functionalization: The chlorine atom can be a site for subsequent cross-coupling reactions to build more complex molecular architectures.

Safety and Handling

Both 3-chloropicolinoyl chloride and nicotinoyl chloride are reactive and corrosive compounds that must be handled with appropriate safety precautions.[2]

-

Handling: Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area away from moisture, as they readily hydrolyze. They are often supplied as their more stable hydrochloride salts.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

3-Chloropicolinoyl chloride and nicotinoyl chloride are powerful synthetic tools for the introduction of substituted pyridine moieties. While nicotinoyl chloride is a well-established and widely used reagent, 3-chloropicolinoyl chloride offers an important variation for fine-tuning the electronic and steric properties of target molecules. The electron-withdrawing nature of the 3-chloro substituent is predicted to enhance the reactivity of the acyl chloride towards nucleophilic attack. A thorough understanding of the distinct properties and reactivity of these two compounds is essential for their effective and safe utilization in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

- UCHEM. (2025, December 30). Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): A Versatile Acylating Agent in Modern Chemical Synthesis.

- PrepChem.com. Synthesis of Nicotinoyl chloride.

- Benchchem. Comparative Reactivity of Tridecanoyl Chloride and Other Acyl Chlorides: A Guide for Researchers.

- ChemBK. (2024, April 9). Nicotinoyl chloride.

- PubChem. Nicotinoyl chloride.

- ResearchGate. (2018, March 9). Synthesis of acid chlorides?.

- CymitQuimica. CAS 10400-19-8: Nicotinoyl chloride.

- PrepChem.com. Synthesis of nicotinoyl chloride hydrochloride.

- Benchchem. Nicotinoyl Chloride | High-Purity Reagent for Research.

- Google Patents. US3337569A - Method of producing o-nicotinoylcholine chloride.

- Sigma-Aldrich. Nicotinoyl chloride 97 20260-53-1.

- Google Patents. CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method.

- Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.

- ChemicalBook. (2026, January 13). NICOTINYL CHLORIDE HYDROCHLORIDE | 10400-19-8.

-

Royal Society of Chemistry. .

- World Journal of Pharmaceutical Research. (2023, April 27).

- Six Chongqing Chemdad Co., Ltd. 3-Chloropropionyl chloride.

- Oreate AI Blog. (2026, February 17).

- ChemicalBook. (2025, December 31). 3-Chloropivaloyl chloride | 4300-97-4.

- Tokyo Chemical Industry Co., Ltd. 3-Chloropivaloyl Chloride | 4300-97-4.

- VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE.

- Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No..

- PMC. (2024, November 6).

- Filo. (2025, October 22).

- Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions.

- ChemicalBook. 3-Chloropropionyl chloride(625-36-5) 1H NMR spectrum.

- Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.

- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.

- ChemicalBook. (2025, September 22). Continuous Flow Production of 3-Chloropropionyl Chloride.

- ResearchGate. 1 H-NMR and 13 C-NMR Spectroscopic Data.

- Blog. 3-chloropicolinic acid (57266-69-0)

- ResearchGate. (2025, August 10). Theoretical study of the interaction between pyridine derivatives and atomic chlorine.

- ResearchGate. Fig. 1 125 MHz 13 C NMR Spectrum of Compound-1 in CHCl3-d1.

- Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.

- Chemistry Stack Exchange. (2013, August 27). Why is nicotinoyl chloride available as its hydrochloride salt?

- Google Patents. CN1349969A - Prepn of 3-chloropropionyl chloride.

- Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?.

- PMC. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.

- Wikipedia. Acyl chloride.

- ResearchGate. (2025, August 5). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine.

- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- chemrevise. Acyl Chlorides and Acid Anhydrides.

- Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.

- A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite.

- Sigma-Aldrich.

Sources

- 1. myuchem.com [myuchem.com]

- 2. CAS 10400-19-8: Nicotinoyl chloride | CymitQuimica [cymitquimica.com]

- 3. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. NICOTINYL CHLORIDE HYDROCHLORIDE | 10400-19-8 [chemicalbook.com]

- 6. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. chempanda.com [chempanda.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Unlocking Reactivity: A Closer Look at Acyl Chlorides - Oreate AI Blog [oreateai.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloropyridine-2-carboxylic Acid Derivatives: A Strategic Scaffold in Drug Discovery

[1]

Executive Summary

While often recognized in the agrochemical sector as the core of the herbicide Clopyralid (3,6-dichloropyridine-2-carboxylic acid), the 3-chloropyridine-2-carboxylic acid scaffold has emerged as a high-value pharmacophore and building block in modern drug discovery.[1] Its utility stems from the specific electronic and steric properties of the 3-chloro substituent, which modulates the reactivity of the pyridine ring and locks the conformation of the 2-carboxylic acid derivatives via steric pressure and dipole interactions.[2]

This guide analyzes the synthetic logic, structural-activity relationships (SAR), and experimental protocols for leveraging this scaffold in the development of kinase inhibitors, HIV integrase inhibitors, and anti-tubercular agents.[2]

Part 1: Chemical Space & Structural Properties[1]

The "Ortho-Chloro" Effect

The 3-chloro substituent is not merely a functional handle; it is a conformational control element.[1] In 3-chloropicolinamides, the chlorine atom exerts steric bulk that forces the amide bond out of planarity or locks it into a specific rotameric state, depending on the N-substituents.[2]

-

Electronic Modulation: The inductive electron-withdrawing nature (-I effect) of the chlorine at C3 reduces the basicity of the pyridine nitrogen, altering the pKa and solubility profile of the parent molecule.

-

Metabolic Stability: Blocking the C3 position prevents metabolic oxidation (hydroxylation) at this site, a common clearance pathway for pyridine-containing drugs.

Reactivity Profile

The scaffold offers two orthogonal vectors for diversification:

-

C2-Carboxylic Acid: Amenable to amide coupling, esterification, or reduction to alcohols/aldehydes for heterocycle construction.[2]

-

C3-Chloride: Unlike C2 or C4 halides, the C3-chloride is electronically deactivated toward Nucleophilic Aromatic Substitution (

). It serves primarily as a handle for Transition-Metal Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Part 2: Synthetic Strategies & Causality

Core Synthesis

Industrial preparation typically involves the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[1] However, in a drug discovery setting, researchers often start with the commercially available acid or its 3,6-dichloro analog to access more complex substitution patterns.[2]

Divergent Functionalization Logic

The decision tree below illustrates the causal logic for selecting synthetic routes based on the target moiety.

Figure 1: Divergent synthetic pathways for the 3-chloropicolinic acid scaffold.

Part 3: Medicinal Chemistry Applications & Case Studies

Case Study: Anti-Tubercular Adenosine Kinase Inhibitors

A landmark application of this scaffold is in the development of inhibitors for Mycobacterium tuberculosis Adenosine Kinase (Mtb ADK).[3] Researchers utilized the 3-chloropyridine core to mimic the adenosine purine ring while exploiting the 3-Cl group to fill a hydrophobic pocket in the enzyme active site.[1]

Mechanism of Synthesis:

The synthesis requires a regioselective manipulation of 3,6-dichloropyridine-2-carboxylic acid .[1][4] The 6-position is more activated for

Key Steps:

-

Regioselective Bromination/Exchange: Conversion of 3,6-dichloro acid to 6-bromo-3-chloropicolinic acid using HBr/AcOH. The 6-position is more susceptible to acid-mediated exchange.[1]

-

Suzuki Coupling: The 6-bromo group reacts preferentially over the 3-chloro group under Pd-catalysis due to the weaker C-Br bond.[1]

-

Amide Formation: The C2-acid is coupled with amines to form the final inhibitor.

Case Study: HIV Integrase Inhibitors (Naphthyridines)

The 3-chloropicolinic acid scaffold serves as a precursor to 1,6-naphthyridines .[1] The acid is converted to a beta-keto ester (via Masamune-Claisen condensation) and subsequently cyclized with amines.[1] The 3-chloro group in the starting material ends up at the 8-position of the naphthyridine, where it can be displaced or coupled to tune potency.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate

Context: Intermediate for TB Adenosine Kinase Inhibitors (Source: J. Med.[1][4] Chem. 2019/2021).[3][5][6][7]

Reagents & Equipment:

-

Substrate: Methyl 6-bromo-3-chloropyridine-2-carboxylate (1.0 eq)

-

Coupling Partner: 2-Aminophenylboronic acid (1.1 eq)[1]

-

Catalyst: Pd(dppf)Cl₂ (0.05 eq)

-

Base: K₂CO₃ (2.0 eq, 2M aqueous solution)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the boronic acid, methyl ester, and K₂CO₃ solution in 1,4-dioxane. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Catalyst Addition: Add Pd(dppf)Cl₂ rapidly against a counter-flow of argon. Seal the vial immediately.

-

Reaction: Heat the mixture to 90°C for 12 hours. The color typically changes from orange/red to black (Pd precipitation) upon completion.

-

Workup: Cool to room temperature. Filter through a celite pad to remove Pd residues. Wash the pad with EtOAc.[2]

-

Purification: Wash the filtrate with water and brine. Dry over Na₂SO₄. Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

TLC:[2][5] The product should be more polar than the starting bromide.[2]

-

NMR: Look for the disappearance of the C6-proton signal (if H was present) or the shift in the pyridine ring signals, plus the appearance of the phenyl ring protons.[2]

Protocol B: Synthesis of Pyrido[3,2-d]pyrimidine-4-one

Context: Fused heterocycle formation for kinase inhibition.[1]

Methodology:

-

Hydrazide Formation: Reflux 3-chloropicolinic acid with hydrazine hydrate in ethanol.[1][9] The 2-COOH converts to the hydrazide (-CONHNH₂).[1] Note: The 3-Cl is usually stable under these conditions unless high temperatures/pressure are used.[1]

-

Cyclization: Treat the hydrazide with an orthoformate (e.g., triethyl orthoformate) or a urea equivalent under acidic catalysis. The nitrogen of the hydrazide attacks the C3-position in an intramolecular

fashion (facilitated by the pre-organization of the hydrazide) to close the pyrimidine ring.[2]

Part 5: Quantitative Data Summary

The following table summarizes the reactivity trends of the halogenated picolinic acid scaffold, essential for route planning.

| Position | Substituent | Preferred Reaction Type | Conditions | Relative Reactivity |

| C2 | -COOH | Amide Coupling | HATU, DIPEA, DMF | High |

| C2 | -COOH | Decarboxylation | Heat, Cu catalyst | Moderate (requires high T) |

| C3 | -Cl | Pd-Cross Coupling | Pd(OAc)₂, Ligand, Boronic Acid | Moderate (Sterically hindered) |

| C3 | -Cl | Strong Nucleophile, EWG at C5 | Very Low (Deactivated) | |

| C6 | -Br/-Cl | Amines, Heat | High (Activated by ring N) | |

| C6 | -Br/-Cl | Pd-Cross Coupling | Pd(PPh₃)₄, Boronic Acid | High (Less hindered than C3) |

Part 6: Visualizing the Pathway

The diagram below outlines the synthesis of the TB inhibitor scaffold, highlighting the regioselective logic.

Figure 2: Regioselective synthesis of anti-tubercular chloropicolinate amides.

References

-

Bhargavi, D., et al. (2021).[2][3] Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. [Link]

-

Crespo, R. A., et al. (2019).[2][3] Structure-Guided Drug Design of 6-Substituted Adenosine Analogues as Potent Inhibitors of Mycobacterium tuberculosis Adenosine Kinase. Journal of Medicinal Chemistry. [Link][3]

-

Fowkes, A., et al. (2020).[2] Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. Journal of Medicinal Chemistry. [Link]

-

Habib, N. S., & Rees, C. W. (2015).[2][7] Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Royal Society of Chemistry Advances.[10] [Link]

Sources

- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 2. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US20170174671A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]

- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Chemical Stability of 3-Substituted Picolinoyl Chlorides: A Technical Guide

This guide details the chemical stability, decomposition mechanisms, and handling protocols for 3-substituted picolinoyl chlorides (2-pyridinecarbonyl chlorides). It is designed for researchers requiring high-fidelity control over these unstable intermediates in drug development.

Part 1: Executive Summary & Core Stability Directive

The Central Thesis: Picolinoyl chlorides are inherently unstable due to the "Ortho Effect"—the proximity of the pyridine ring nitrogen’s lone pair to the electrophilic carbonyl carbon. This interaction catalyzes both rapid hydrolysis and intermolecular self-condensation (dimerization).

The 3-Substituent Impact: A substituent at the 3-position (ortho to the acid chloride) dramatically alters this stability profile:

-

Steric Modulation: Bulky groups (e.g., -Me, -Br) can kinetically stabilize the chloride by hindering nucleophilic attack, but they also impede the formation of the chloride during synthesis.

-

Electronic Modulation: Electron-withdrawing groups (e.g., -F, -CF3) increase the electrophilicity of the carbonyl, accelerating hydrolysis. Electron-donating groups (e.g., -OMe) may stabilize the carbonyl but can introduce competing nucleophilic sites (e.g., 3-OH requires protection).

Operational Rule: Unless isolated as a hydrochloride salt , 3-substituted picolinoyl chlorides should be considered transient intermediates. They must be generated in situ or used immediately upon isolation.

Part 2: Mechanistic Analysis of Instability

The Nitrogen Lone Pair Problem (n→π* Interaction)

Unlike benzoyl chlorides, picolinoyl chlorides possess an internal nucleophile (the ring nitrogen). The nitrogen lone pair donates electron density into the antibonding

-

Consequence: This weakens the C-Cl bond and increases the susceptibility of the carbonyl carbon to external nucleophiles (water) or internal nucleophiles (another pyridine molecule).

-

Protonation Solution: Formation of the hydrochloride salt (

) protonates the nitrogen, removing the lone pair and shutting down this destabilizing interaction.

Decomposition Pathways

Two primary pathways govern the degradation of the free base:

-

Pathway A: Self-Catalyzed Hydrolysis. The pyridine nitrogen acts as a general base, deprotonating an incoming water molecule, making it a hyper-nucleophile. This occurs orders of magnitude faster than in phenyl analogs.

-

Pathway B: Dimerization/Self-Acylation. In concentrated solutions or neat oil, the nitrogen of one molecule attacks the carbonyl of another, forming an N-acyl pyridinium dimer. This species is highly reactive and rapidly decomposes into tars or complex oligomers.

Visualization of Decomposition

The following diagram illustrates the competing pathways driven by the nitrogen lone pair.

Caption: Figure 1.[3] Decomposition pathways of free-base picolinoyl chlorides driven by the pyridine nitrogen lone pair.

Part 3: Synthesis & Handling Protocols

Protocol A: Stable Isolation as Hydrochloride Salt (Recommended)

This method isolates the stable salt form, which can be stored for months under argon at -20°C.

Reagents:

-

3-Substituted Picolinic Acid (1.0 equiv)

-

Thionyl Chloride (

) (5.0 - 10.0 equiv) -

Catalytic DMF (1-2 drops) or Toluene (solvent)

Step-by-Step:

-

Suspension: Suspend the picolinic acid in anhydrous toluene. (Note: Neat

can be used, but toluene allows for easier precipitation). -

Activation: Add

slowly. Add catalytic DMF.[4] -

Reflux: Heat to 70-80°C. Monitor gas evolution (

and -

Isolation:

-

Cool to room temperature.[5]

-

Concentrate in vacuo to remove excess

. -

Crucial Step: Triturate the residue with anhydrous diethyl ether or hexanes. The hydrochloride salt will precipitate as a white or off-white solid.

-

-

Filtration: Filter under an inert atmosphere (nitrogen/argon).

-

Storage: Store in a desiccator at -20°C.

Protocol B: In Situ Generation (For Sensitive Substrates)

For 3-substituents that are acid-sensitive or if the salt is hygroscopic (e.g., 3-methoxy), generate the free base and couple immediately.

Reagents:

Step-by-Step:

-

Dissolution: Dissolve the acid in anhydrous DCM at 0°C.

-

Chlorination: Add oxalyl chloride dropwise, followed by DMF. Gas evolution (

, -

Completion: Stir at Room Temp for 1-2 hours.

-

Usage: Do not concentrate to dryness. Use this solution directly for the subsequent coupling reaction (e.g., amide bond formation) by adding it dropwise to the amine/base mixture.[5]

Workflow Visualization

Caption: Figure 2. Decision tree for synthesis and handling based on stability requirements.

Part 4: Comparative Data & Reference Tables

Table 1: Chlorinating Agent Selection Guide

| Agent | Conditions | Pros | Cons | Best For |

| Thionyl Chloride ( | Reflux (80°C), Neat or Toluene | Generates stable HCl salt directly; drives difficult reactions. | Harsh thermal conditions; difficult to remove trace | 3-Methyl, 3-Halo, 3-Nitro derivatives. |

| Oxalyl Chloride ( | 0°C to RT, DCM | Mild; gaseous byproducts ( | Generates free base (unstable); requires immediate use. | 3-Methoxy, 3-Protected-Hydroxy derivatives. |

| Ghosez's Reagent | RT, DCM | Neutral conditions; very mild. | Expensive; atom-inefficient. | Highly acid-sensitive 3-substituents. |

Table 2: Impact of 3-Substituents on Stability

| 3-Substituent | Electronic Effect | Steric Effect | Stability (as Chloride) | Handling Recommendation |

| -H (Unsubstituted) | None | None | Low | Isolate as HCl salt. |

| -Me (Methyl) | Weak Donor | Moderate | Moderate | Isolate as HCl salt. |

| -F (Fluoro) | Strong Withdrawing | Low | Very Low (Hydrolysis prone) | Generate in situ (Oxalyl Cl). |

| -OH (Hydroxy) | Donor | Moderate | Unstable (Self-esterification) | Must Protect (e.g., O-Acetyl) before chlorination. |

| -OMe (Methoxy) | Donor | Moderate | Low | Generate in situ. |

Part 5: References

-

Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines. Angewandte Chemie International Edition. Link (Describes the N-acylation mechanism relevant to dimerization).

-

Singer, A. W., & McElvain, S. M. (1940).[6] Picolinic Acid Hydrochloride.[6] Organic Syntheses, 20, 79. Link (Foundational protocol for isolating picolinoyl chlorides as stable salts).

-

Goossen, L. J., et al. (2009). Synthesis of Biaryls via Decarboxylative Coupling. Journal of the American Chemical Society. Link (Demonstrates in situ generation of substituted picolinoyl chlorides).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Authoritative source on "Ortho Effect" and neighboring group participation in pyridines).

Sources

An In-depth Technical Guide to 3-Chloropyridine-2-carbonyl Chloride: Synthesis, Applications, and Sourcing for Drug Development Professionals

This guide provides an in-depth analysis of 3-Chloropyridine-2-carbonyl chloride, a critical building block in modern medicinal chemistry. We will move beyond a simple cataloging of properties to explore the nuanced chemistry, strategic applications, and practical sourcing considerations for this versatile reagent. Our focus is on providing actionable insights for researchers and drug development professionals to accelerate their discovery programs.

Strategic Importance in Medicinal Chemistry

3-Chloropyridine-2-carbonyl chloride is a heterocyclic acyl chloride of significant interest in the synthesis of pharmaceuticals. Its utility stems from the presence of three key reactive sites: the highly electrophilic acyl chloride, the electron-deficient pyridine ring, and the chloro substituent, which can participate in various coupling reactions. This trifecta of reactivity allows for the construction of complex molecular architectures, particularly in the development of enzyme inhibitors and receptor modulators.

A notable application of this compound is in the synthesis of novel kinase inhibitors. The pyridine core can serve as a scaffold that mimics the purine or pyrimidine bases of ATP, while the acyl chloride functionality provides a convenient handle for introducing a variety of side chains to probe the active site of the target kinase. Furthermore, the chlorine atom can be displaced via nucleophilic aromatic substitution or utilized in cross-coupling reactions to further elaborate the molecular structure.

Synthesis and Reaction Mechanisms

The preparation of 3-Chloropyridine-2-carbonyl chloride typically begins with 3-chloropyridine-2-carboxylic acid. The transformation of the carboxylic acid to the corresponding acyl chloride is a standard procedure in organic synthesis, most commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Synthesis Protocol

A typical laboratory-scale synthesis involves the following steps:

-

Drying: The starting material, 3-chloropyridine-2-carboxylic acid, must be thoroughly dried to prevent the hydrolysis of the acyl chloride product.

-

Reaction Setup: The carboxylic acid is suspended in an inert solvent, such as dichloromethane (DCM) or toluene, under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Formation: A slight excess of thionyl chloride or oxalyl chloride is added dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride, or HCl, CO, and CO₂ with oxalyl chloride).

-

Workup: Upon completion, the excess reagent and solvent are removed under reduced pressure to afford the crude 3-Chloropyridine-2-carbonyl chloride, which can often be used directly in subsequent steps or purified by distillation under reduced pressure.

Caption: Synthesis of 3-Chloropyridine-2-carbonyl Chloride.

Key Reaction Mechanisms

The reactivity of 3-Chloropyridine-2-carbonyl chloride is dominated by the electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

Caption: Nucleophilic Acyl Substitution of 3-Chloropyridine-2-carbonyl Chloride.

Sourcing and Procurement

The availability and pricing of 3-Chloropyridine-2-carbonyl chloride can vary depending on the supplier, purity, and quantity required. For research and development purposes, several reputable chemical suppliers offer this reagent in various pack sizes.

Major Suppliers and Indicative Pricing

| Supplier | Purity | Quantity | Indicative Price (USD) |

| Sigma-Aldrich | ≥97% | 1g | $50 - $100 |

| Sigma-Aldrich | ≥97% | 5g | $150 - $300 |

| Thermo Fisher Scientific | 98% | 1g | $60 - $120 |

| Thermo Fisher Scientific | 98% | 5g | $180 - $350 |

| TCI Chemicals | >98% | 1g | $55 - $110 |

| TCI Chemicals | >98% | 5g | $160 - $320 |

Disclaimer: Prices are indicative and subject to change. It is recommended to obtain a direct quote from the suppliers for the most up-to-date pricing and availability.

Experimental Protocols and Best Practices

Handling and Storage

3-Chloropyridine-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.

Example Protocol: Amide Formation

This protocol describes the synthesis of N-benzyl-3-chloropyridine-2-carboxamide.

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-Chloropyridine-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-3-chloropyridine-2-carboxamide.

Caption: Workflow for the Synthesis of a Pyridine-2-carboxamide.

Conclusion

3-Chloropyridine-2-carbonyl chloride is a valuable and versatile reagent for the synthesis of complex molecules in drug discovery. Its strategic importance lies in its ability to serve as a scaffold and a reactive intermediate for the construction of novel bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the laboratory. By partnering with reputable suppliers and adhering to best practices in experimental design and execution, researchers can leverage the full potential of this powerful building block to advance their research and development programs.

References

Methodological & Application

Application Note: Selective Amidation of 3-Chloropyridine-2-carbonyl Chloride

Executive Summary

The reaction of 3-chloropyridine-2-carbonyl chloride with amines is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for kinase inhibitors (e.g., PIM-1 inhibitors) and P2X7 receptor antagonists. This guide provides a robust, field-proven protocol for generating 3-chloropyridine-2-carboxamides.

Unlike standard benzoyl chloride couplings, this substrate presents unique challenges:

-

Instability: The acid chloride is highly moisture-sensitive and prone to hydrolysis.

-

Electronic Deactivation: The pyridine nitrogen and 3-chloro substituent create a highly electrophilic carbonyl but also introduce steric crowding.

-

Downstream Utility: The resulting 3-chloro-2-carboxamide is a "privileged scaffold" where the chlorine atom serves as a handle for subsequent cyclization to form fused bicyclic systems (e.g., pyrido[3,2-d]pyrimidines).

Mechanistic Insight & Reaction Logic

The "Ortho-Effect" and Reactivity

The 3-chloropyridine-2-carbonyl chloride substrate possesses a unique electronic profile. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent chlorine atom makes the carbonyl carbon exceptionally electrophilic.[1] However, the chlorine atom at the 3-position provides steric bulk (the "ortho-effect"), which can retard the approach of bulky amines.

Competing Pathways

-

Path A (Desired): Nucleophilic Acyl Substitution. The amine attacks the carbonyl to form the amide. This is kinetically favored at low temperatures (

). -

Path B (Undesired): Nucleophilic Aromatic Substitution (

). At elevated temperatures or with highly nucleophilic amines, the chloride at position 3 can be displaced, particularly if the pyridine ring is further activated. -

Path C (Hydrolysis): Reaction with ambient moisture to revert to the carboxylic acid.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanism and the critical divergence points between amidation and potential side reactions.

Figure 1: Reaction pathway showing the desired amidation and the competing hydrolysis risk.[2]

Pre-Reaction Preparation: In Situ Generation

Critical Note: Commercial 3-chloropyridine-2-carbonyl chloride is frequently degraded upon receipt. It is strongly recommended to generate the acid chloride in situ from 3-chloropyridine-2-carboxylic acid.

Reagents Required:

-

3-Chloropyridine-2-carboxylic acid (1.0 equiv)

-

Oxalyl chloride (1.2 equiv) or Thionyl chloride (

) (2.0 equiv) -

Catalytic DMF (2-3 drops)

-

Solvent: Anhydrous Dichloromethane (DCM)

Activation Protocol:

-

Suspend the carboxylic acid in anhydrous DCM under Nitrogen/Argon.

-

Add catalytic DMF.

-

Add Oxalyl chloride dropwise at

. -

Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution (

, -

Evaporation: Remove solvent and excess reagent in vacuo. The residue (yellow/brown solid or oil) is the active acid chloride. Use immediately.

Core Protocol: Amidation with Amines

This protocol assumes the use of the freshly prepared acid chloride (approx. 1.0 mmol scale).

Materials

-

Substrate: Fresh 3-chloropyridine-2-carbonyl chloride (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.1 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).

-

Why? Scavenges HCl to prevent protonation of the amine nucleophile.

-

-

Solvent: Anhydrous DCM or THF (0.1 M concentration).

Step-by-Step Procedure

-

Dissolution: Dissolve the acid chloride in anhydrous DCM (

) under inert atmosphere ( -

Amine Preparation: In a separate vial, mix the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM (

). -

Addition: Add the Amine/Base solution dropwise to the Acid Chloride solution over 10 minutes.

-

Causality: Adding amine to the acid chloride ensures the highly reactive acyl chloride is always in excess initially, minimizing dimer formation or double-acylation if the amine is polyfunctional.

-

-

Reaction: Stir at

for 30 minutes, then warm to RT. Monitor by TLC or LC-MS (usually complete within 1-2 hours).-

Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for LCMS).

-

-

Workup:

Purification

-

Recrystallization: Many products crystallize from EtOH or EtOAc/Hexane.

-

Flash Chromatography: If oil, use Silica gel (Hexane/EtOAc gradient).

Advanced Application: Cyclization to Pyrido-Fused Systems

The 3-chloro substituent is not just a bystander; it is a functional handle. Following amidation, the 3-Cl group can be displaced to form tricyclic cores (e.g., for kinase inhibitors).

Scenario: Synthesis of Pyrido[3,2-d]pyrimidine-4-ones.

-

Reagent: Use a urea or amidine derivative as the amine in the first step.

-

Cyclization: After forming the amide, heat with a base (e.g.,

in DMF at

Figure 2: Workflow for converting the amide into a fused heterocyclic drug scaffold.

Data Summary & Troubleshooting

Solvent & Base Compatibility Table

| Solvent | Base | Suitability | Notes |

| DCM | TEA/DIPEA | Excellent | Standard for high solubility and easy workup. |

| THF | TEA/DIPEA | Good | Use if the amine is polar. Ensure THF is dry. |

| DMF | Fair | Hard to remove solvent. Use only for unreactive anilines. | |

| Water/DCM | NaOH | Poor | biphasic Schotten-Baumann is risky due to hydrolysis of the 3-Cl-pyridine acid chloride. |

Troubleshooting Guide

-

Problem: Low Yield / Recovery of Carboxylic Acid.

-

Cause: Hydrolysis of the acid chloride before amine addition.

-

Fix: Ensure glassware is oven-dried.[4] Use fresh oxalyl chloride. Do not store the acid chloride; use immediately.

-

-

Problem: No Reaction with Aniline Nucleophiles.

-

Cause: Electronic deactivation of the aniline.

-

Fix: Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux in DCE (1,2-dichloroethane).